molecular formula C10H9F6N B164688 (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine CAS No. 127733-40-8

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

Cat. No.: B164688
CAS No.: 127733-40-8
M. Wt: 257.18 g/mol
InChI Key: PFVWEAYXWZFSSK-YFKPBYRVSA-N
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Description

The compound “(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine” is a derivative of "3,5-Bis(trifluoromethyl)aniline" . The “3,5-Bis(trifluoromethyl)phenyl” motif is used extensively in H-bond catalysts .


Synthesis Analysis

The synthesis of related compounds has been reported. For example, “3,5-Bis(trifluoromethyl)aniline” was used in the synthesis of “N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline”, a Schiff’s base .

Scientific Research Applications

Biocatalytic Synthesis of Chiral Intermediates

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is an essential chiral intermediate in the synthesis of selective tetrodotoxin-sensitive blockers. A study demonstrated its efficient synthesis via a bienzyme cascade system combining R-ω-transaminase and alcohol dehydrogenase. This method achieved a product with an enantiomeric excess greater than 99.9%, showcasing a significant advancement in the biocatalytic production of chiral amines (Yuan Lu et al., 2022).

Material Science Applications

In material science, the compound has been involved in the synthesis and characterization of novel aromatic tetraamines leading to the development of fluorinated aromatic polybenzimidazopyrrolones. These materials exhibit excellent thermal stability and resistance to alkaline hydrolysis, making them valuable in various industrial applications (Liming Tao et al., 2014).

Pharmaceutical Synthesis

Furthermore, this compound has been used in the synthesis of Aprepitant, an NK(1) receptor antagonist. An innovative approach involving a crystallization-induced diastereoselective transformation yielded the targeted clinical candidate with high efficiency, illustrating the compound's pivotal role in advancing pharmaceutical synthesis technologies (K. Brands et al., 2003).

Biocatalytic Reduction for Pharmaceutical Intermediates

The compound also serves as a key intermediate in the synthesis of pharmaceuticals like Aprepitant, showcasing the utility of microbial and enzymatic biocatalysis. For instance, Trichoderma asperellum and Leifsonia xyli have been identified as effective biocatalysts for the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone, producing high yields of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, a valuable chiral building block (Jun Li et al., 2013).

Properties

IUPAC Name

(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6N/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5H,17H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVWEAYXWZFSSK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363693
Record name (1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127733-40-8
Record name (1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The crude product of 1-azido-[3,5-bis(trifluoromethyl)phenyl]ethane obtained in Example 1-4 was added with palladium-fibroin (18 mg) and methanol (6 mL), and after the atmosphere was replaced with hydrogen, the mixture was stirred at room temperature. After stirring over 1 hour, the reaction mixture was filtered through Celite, and concentrated, and the resulting residue was purified by silica gel column chromatography (chloroform:methanol=50:1 to 5:1) to obtain 58.9 mg of α-[3,5-bis(trifluoromethyl)phenyl]ethylamine as colorless oil.
[Compound]
Name
crude product
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0 (± 1) mol
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reactant
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1-azido-[3,5-bis(trifluoromethyl)phenyl]ethane
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6 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

The resulting 1-[3,5-bis(trifluoromethyl)phenyl]ethyl azide (crude product: 111.5 mg) was dissolved in methanol (6 mL) and the solution was added with palladium-fibroin (18 mg) for hydrogen substitution, and then the mixture was stirred at room temperature for 1 hour. The reaction mixture was filtered through Celite, the filtrate was concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (chloroform:methanol=50:1 to 5:1) to obtain 77.6 mg of 1-[3,5-bis(trifluoromethyl)phenyl]ethylamine as colorless oil (yield: 91%, for 2 steps).
Name
1-[3,5-bis(trifluoromethyl)phenyl]ethyl azide
Quantity
111.5 mg
Type
reactant
Reaction Step One
Quantity
6 mL
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solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
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catalyst
Reaction Step Two

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